molecular formula C7H9NO2S B2625879 4-Cyanothiane-4-carboxylic acid CAS No. 1262410-89-8

4-Cyanothiane-4-carboxylic acid

Cat. No. B2625879
CAS RN: 1262410-89-8
M. Wt: 171.21
InChI Key: ZOMSHEQZYDAITR-UHFFFAOYSA-N
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Description

“4-Cyanothiane-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2S/c8-5-7 (6 (9)10)1-3-11-4-2-7/h1-4H2, (H,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 171.22 .

Scientific Research Applications

Novel Synthetic Routes to Isothiazoles

A new synthetic pathway to 4-cyanoisothiazoles, which potentially could include derivatives or structurally related compounds to 4-Cyanothiane-4-carboxylic acid, has been established. This method involves the reaction of β-cyano enamines with thionyl chloride or sulfur monochloride, proceeding favorably in nonpolar solvents. The cyclization yields isothiazole-4-carboxylic acids among other products, highlighting a versatile approach to synthesizing nitrogen and sulfur-containing heterocycles (Naito et al., 1968).

Hydrocyanation of Conjugated Carbonyl Compounds

Hydrocyanation, the addition of hydrogen cyanide to multiple bonds in the presence of a catalyst, is an essential reaction in organic chemistry. It leads to various products, including α-cyanohydrins and β-cyano ketones, depending on the addition mechanism. This process is crucial for synthesizing ethylenic carboxylic acid derivatives, highlighting the role of cyano and carboxylic groups in complex molecule synthesis (Nagata & Yoshioka, 2005).

Mesomorphism and Dielectric Properties

The study of 4-alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, leading to the synthesis of p-cyanophenyl esters, delves into the relationship between molecular structure and mesophase behavior. These compounds exhibit nematic and smectic mesophases, contributing to the understanding of liquid crystal materials' thermal stability and dielectric properties (Karamysheva et al., 1976).

Destruction of Cyanogen Chloride

The use of 4 Pyridine carboxylic acid impregnated on activated carbon for cyanogen chloride destruction highlights an application in chemical safety and protection. This approach underscores the chemical reactivity of carboxylic acid-functionalized materials towards toxic substances, enhancing adsorbent efficiency (Lahaye et al., 1987).

Safety and Hazards

The safety information for “4-Cyanothiane-4-carboxylic acid” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-cyanothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMSHEQZYDAITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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